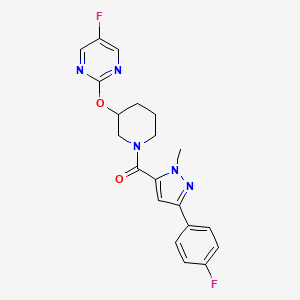

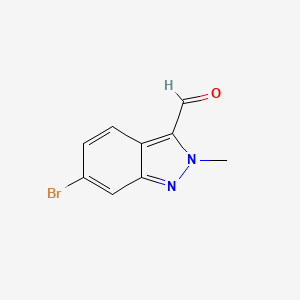

![molecular formula C10H10ClF4NO2 B2521757 Methyl 2-amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate;hydrochloride CAS No. 2567495-42-3](/img/structure/B2521757.png)

Methyl 2-amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of fluorinated compounds is a topic of interest due to their potential applications in pharmaceuticals and agrochemicals. Paper describes the electrochemical fluorination of methyl(phenylthio)acetate using tetrabutylammonium fluoride (TBAF). This process involves potentiostatic anodic oxidation and is influenced by several parameters such as oxidation potential, temperature, and the concentration of TBAF and triflic acid. The paper reports a mono-fluorination yield of 44 ± 3% under optimal conditions. Similarly, paper discusses the synthesis of methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, which is achieved by reacting the corresponding acetic acid with thionyl chloride under controlled conditions, yielding a 98% product. These methods could potentially be adapted for the synthesis of methyl 2-amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate hydrochloride by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized using various spectroscopic techniques. In paper , the structure of 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid was characterized using elemental analysis, IR, 1H-NMR, 13C-NMR, and MS data. These techniques are essential for confirming the identity and purity of the synthesized compounds. For the compound of interest, similar analytical methods would be employed to determine its molecular structure and to confirm the presence of the fluorine atoms and the trifluoromethyl group on the aromatic ring.

Chemical Reactions Analysis

The reactivity of fluorinated compounds can vary significantly from their non-fluorinated counterparts due to the electronegative nature of fluorine. The papers provided do not directly discuss the chemical reactions of methyl 2-amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate hydrochloride, but paper introduces a fluorogenic reagent for the detection and analysis of primary amines. This suggests that fluorinated compounds can participate in specific reactions that enable their use in analytical chemistry, such as the labeling and detection of amines.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms, which can affect their solubility, stability, and reactivity. While the papers do not provide specific data on the physical and chemical properties of methyl 2-amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate hydrochloride, they do offer insights into the properties of similar compounds. For instance, the stability of the fluorescent derivatives mentioned in paper in both acidic and basic solutions indicates that fluorinated compounds can exhibit good stability under a range of conditions. This information could be relevant when considering the storage and handling of the compound .

Applications De Recherche Scientifique

Fluorescent Chemosensors Development

Fluorinated compounds, such as 4-Methyl-2,6-diformylphenol derivatives, have been utilized in the development of chemosensors for detecting metal ions, anions, and neutral molecules. These compounds exhibit high selectivity and sensitivity, suggesting the potential application of methyl 2-amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate; hydrochloride in similar sensing technologies (Roy, 2021).

Protein Design

Fluorinated amino acids, like those in fluorocarbons, have been incorporated into proteins to enhance stability against chemical and thermal denaturation. This suggests the compound could be explored for designing proteins with novel properties (Buer & Marsh, 2012).

Synthesis of Pharmaceutical Intermediates

Fluorinated compounds are key intermediates in synthesizing various pharmaceuticals. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a precursor for non-steroidal anti-inflammatory drugs, demonstrates the importance of fluorinated intermediates in drug development (Qiu et al., 2009).

Green Chemistry and Environmental Applications

The advancement in aqueous fluoroalkylation reactions highlights the significance of fluorinated compounds in developing environmentally friendly synthetic methods. These methods aim to efficiently incorporate fluorinated groups into target molecules, suggesting a potential area for applying methyl 2-amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate; hydrochloride (Song et al., 2018).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards. The hazard statements associated with this compound are H302, H315, H319, and H335 . These codes indicate that the compound can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Orientations Futures

While specific future directions for this compound were not found in the search results, it’s worth noting that the development of fluorinated organic chemicals is becoming an increasingly important research topic . The unique properties of fluorine-containing compounds have led to numerous applications in medicines, electronics, agrochemicals, and catalysis .

Propriétés

IUPAC Name |

methyl 2-amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F4NO2.ClH/c1-17-9(16)8(15)5-2-3-7(11)6(4-5)10(12,13)14;/h2-4,8H,15H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIVLBQCQVBYYKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC(=C(C=C1)F)C(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClF4NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

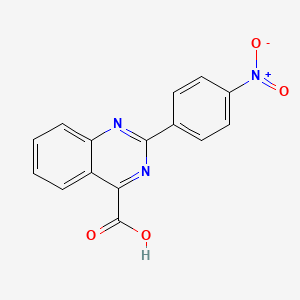

![4-chloro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B2521677.png)

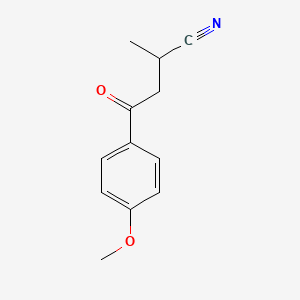

![3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2521678.png)

![4-benzyl-N-(2,5-dimethoxyphenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2521681.png)

![1-(2H-1,3-benzodioxol-5-yl)-2-({10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)ethan-1-one](/img/structure/B2521682.png)

![benzyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)

![N-benzyl-3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B2521694.png)

![tert-butyl N-[4-(3-aminophenyl)oxan-4-yl]carbamate](/img/structure/B2521697.png)